Cyclohexane-1,2,3,4,5,6-hexol;2-(3-fluoro-4-phenylphenyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,3,4,5,6-hexol can be synthesized from inositol hexaphosphate through hydrolysis followed by neutralization with lime milk . The synthetic route for 2-(3-fluoro-4-phenylphenyl)propanoic acid typically involves the fluorination of a phenylpropanoic acid derivative under controlled conditions.
Industrial Production Methods: For industrial production, cyclohexane-1,2,3,4,5,6-hexol is often isolated from natural sources such as corn . The production of 2-(3-fluoro-4-phenylphenyl)propanoic acid may involve large-scale chemical synthesis using specialized equipment to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cyclohexane-1,2,3,4,5,6-hexol can lead to the formation of inositol phosphates, which are important in cellular signaling .
Scientific Research Applications
Cyclohexane-1,2,3,4,5,6-hexol has numerous applications in scientific research. It plays a crucial role in signal transduction, osmoregulation, and lipid metabolism . Additionally, it has potential therapeutic applications in treating conditions related to insulin resistance, polycystic ovary syndrome, and mental health disorders . 2-(3-fluoro-4-phenylphenyl)propanoic acid is studied for its potential use in medicinal chemistry and drug development.
Mechanism of Action
Cyclohexane-1,2,3,4,5,6-hexol exerts its effects by participating in various biochemical pathways. It increases insulin sensitivity, which helps improve ovarian function and reduce hyperandrogenism . The molecular targets and pathways involved include insulin signaling and lipid metabolism .
Comparison with Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexol is unique due to its six hydroxyl groups and its role in various physiological processes. Similar compounds include other stereoisomers of inositol, such as myo-inositol and neo-inositol . These compounds share similar structures but differ in the spatial arrangement of their hydroxyl groups, leading to different biological activities .
Properties
Molecular Formula |
C21H25FO8 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol;2-(3-fluoro-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H13FO2.C6H12O6/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-10H,1H3,(H,17,18);1-12H |
InChI Key |
XXWQLQXGYRVJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O.C1(C(C(C(C(C1O)O)O)O)O)O |
Origin of Product |
United States |
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